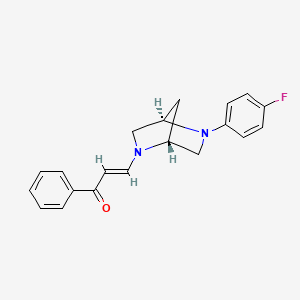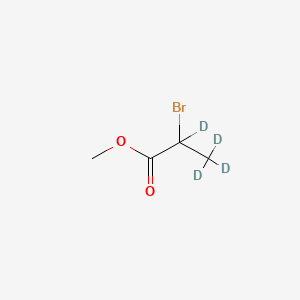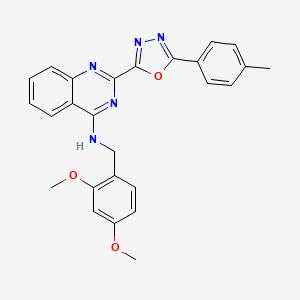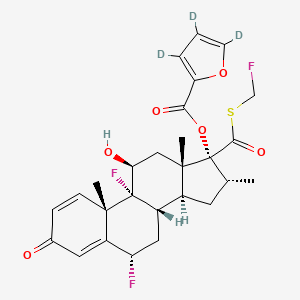
(2E,9Z)-Octadeca-2,9-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,9Z)-Octadeca-2,9-dienoic acid is a polyunsaturated fatty acid with a unique structure characterized by two double bonds located at the 2nd and 9th positions in the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,9Z)-Octadeca-2,9-dienoic acid typically involves the use of specific catalysts and reaction conditions to ensure the correct configuration of the double bonds. One common method involves the use of palladium-catalyzed cross-coupling reactions, which allow for the precise formation of the double bonds at the desired positions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar catalytic processes. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,9Z)-Octadeca-2,9-dienoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or hydroxylated derivatives.
Reduction: Hydrogenation can convert the double bonds into single bonds, resulting in a saturated fatty acid.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E,9Z)-Octadeca-2,9-dienoic acid is used as a precursor for the synthesis of various complex molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology
In biological research, this compound is studied for its role in cellular processes and its potential as a bioactive molecule. It has been investigated for its effects on cell membranes and signaling pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It has been studied for its anti-inflammatory and antioxidant effects, making it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, lubricants, and other advanced materials.
Wirkmechanismus
The mechanism of action of (2E,9Z)-Octadeca-2,9-dienoic acid involves its interaction with cellular membranes and signaling pathways. It can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes and receptors. Additionally, its antioxidant properties help in scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E,9Z,12Z)-Octadeca-2,9,12-trienoic acid: This compound has an additional double bond at the 12th position, which can alter its chemical and biological properties.
(2E,9Z)-Hexadeca-2,9-dienoic acid: This compound has a shorter carbon chain, which affects its physical and chemical characteristics.
Uniqueness
(2E,9Z)-Octadeca-2,9-dienoic acid is unique due to its specific double bond configuration and chain length. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C18H32O2 |
|---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
(2E,9Z)-octadeca-2,9-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,16-17H,2-8,11-15H2,1H3,(H,19,20)/b10-9-,17-16+ |
InChI-Schlüssel |
JUDVSKZBHCGCJO-WXYFSRDHSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCC/C=C/C(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


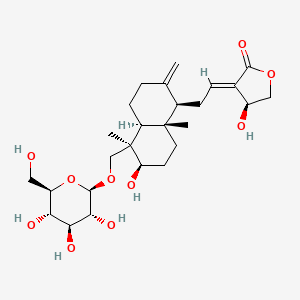
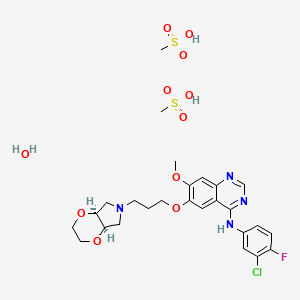
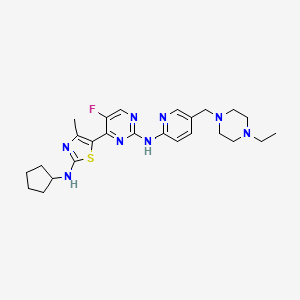

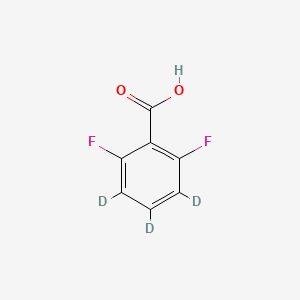
![(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12401523.png)

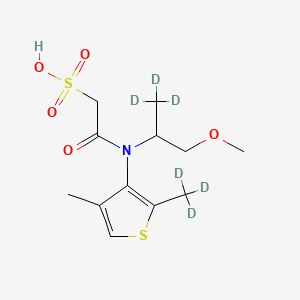
![(4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide](/img/structure/B12401532.png)
